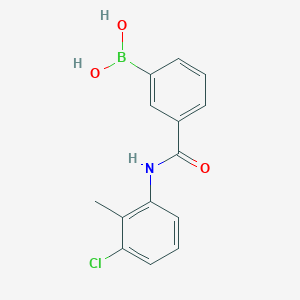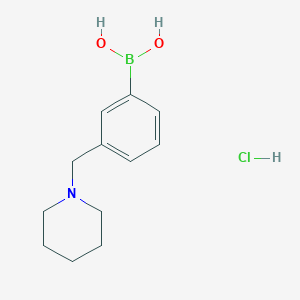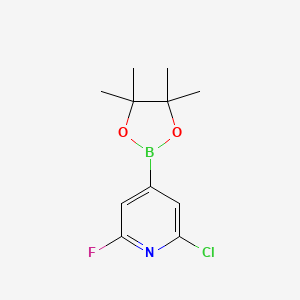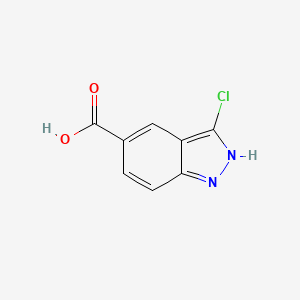
3-Chlor-1H-indazol-5-carbonsäure
Übersicht
Beschreibung
3-chloro-1H-indazole-5-carboxylic acid is an important pharmaceutical intermediate used to build active drug molecules . Its IUPAC name is 3-chloro-1H-indazole-5-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid involves dissolving it in anhydrous acetic acid in a three-necked flask, heating and stirring. After the substrate is dissolved and clarified, phosphorus oxychloride dissolved in anhydrous acetic acid is slowly added. The reaction is refluxed at 90°C in an oil bath for 14 hours. After the reaction is complete, a white precipitate is formed, cooled in an ice bath, vacuum filtered, and washed with ethyl acetate and then ether to obtain 5-chloro-1H-indazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-chloro-1H-indazole-5-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code is 1S/C8H5ClN2O2/c9-7-5-3-4 (8 (12)13)1-2-6 (5)10-11-7/h1-3H, (H,10,11) (H,12,13) .
Physical And Chemical Properties Analysis
The molecular weight of 3-chloro-1H-indazole-5-carboxylic acid is 196.59 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The exact mass is 196.0039551 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“3-Chlor-1H-indazol-5-carbonsäure” ist eine heterocyclische aromatische organische Verbindung . Sie hat ein Molekulargewicht von 196,59 . Die Verbindung ist bei Raumtemperatur fest .
Sicherheitshinweise
Diese Verbindung wird unter der GHS07-Gefahrklasse eingestuft . Sie weist die Gefahrenhinweise H302+H312+H332;H315;H319;H335 auf, was darauf hinweist, dass sie schädlich sein kann beim Verschlucken, bei Hautkontakt oder beim Einatmen . Sie kann auch Haut- und Augenreizungen verursachen und Atemreizungen auslösen .
Biologische Aktivitäten
Indazol, die Grundstruktur von “this compound”, wurde nachgewiesen, eine Vielzahl biologischer Eigenschaften aufzuweisen .
Entzündungshemmende Aktivität: Indazolderivate haben vielversprechende entzündungshemmende Wirkungen gezeigt . So haben beispielsweise 2,3-disubstituierte Tetrahydro-2H-Indazole in experimentellen Modellen ein signifikantes entzündungshemmendes Potenzial gezeigt .
Antibakterielle Aktivität: Indazolverbindungen wurden auch auf ihre antimikrobiellen Eigenschaften untersucht .
Anti-HIV-Aktivität: Einige Indazolderivate haben sich als potenzielle Anti-HIV-Mittel erwiesen .
Antitumoraktivität: Indazolderivate, wie 3-Amino-N-(4-Benzylphenyl)-5-chlor-1H-indazol-1-carboxamid, haben die Fähigkeit gezeigt, das Zellwachstum zu hemmen und sind besonders wirksam gegen Darm- und Melanomzelllinien .
Hypoglykämische Aktivität: Indazolverbindungen wurden auf ihre hypoglykämischen Aktivitäten untersucht .
Antiprotozoale Aktivität: Indazolderivate haben sich als vielversprechend für die Behandlung von Protozoeninfektionen erwiesen .
Antihypertensive Aktivität: Einige Indazolverbindungen wurden auf ihre antihypertensiven Wirkungen untersucht .
Zukünftige Forschungsrichtungen
Angesichts der vielfältigen biologischen Aktivitäten von Indazol und seinen Derivaten wird vorgeschlagen, die medizinischen Eigenschaften von “this compound” zur Behandlung verschiedener pathologischer Zustände weiter zu untersuchen .
Wirkmechanismus
Target of Action
The primary target of 3-chloro-1H-indazole-5-carboxylic acid is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
3-chloro-1H-indazole-5-carboxylic acid interacts with its target, the S1P1 receptor, in two distinct ways. It can activate the receptor, which helps maintain the integrity of the endothelial barrier . Alternatively, it can induce desensitization of the S1P1 receptor, leading to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of 3-chloro-1H-indazole-5-carboxylic acid with the S1P1 receptor affects several biochemical pathways. The activation of the receptor helps maintain the integrity of the endothelial barrier, which is crucial for vascular health . On the other hand, the desensitization of the receptor leads to peripheral blood lymphopenia .
Result of Action
The activation of the S1P1 receptor by 3-chloro-1H-indazole-5-carboxylic acid helps maintain the integrity of the endothelial barrier . This could potentially contribute to vascular health. In contrast, the desensitization of the S1P1 receptor leads to peripheral blood lymphopenia , which could have implications for immune function.
Biochemische Analyse
Biochemical Properties
3-Chloro-1H-indazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, have been shown to inhibit certain enzymes such as tyrosine threonine kinase (TTK), which is involved in cell cycle regulation . The compound’s interaction with TTK can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 3-chloro-1H-indazole-5-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cell lines, including colon and melanoma cells . The compound can induce cell cycle arrest in the G0-G1 phase, thereby inhibiting cell growth .
Molecular Mechanism
At the molecular level, 3-chloro-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with tyrosine threonine kinase (TTK) results in the inhibition of this enzyme, which is crucial for cell cycle progression . This inhibition can lead to reduced cell proliferation and potential anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1H-indazole-5-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indazole derivatives, including 3-chloro-1H-indazole-5-carboxylic acid, can remain stable under specific conditions, but may degrade over time, affecting their long-term efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained antiproliferative effects on cancer cells .
Dosage Effects in Animal Models
The effects of 3-chloro-1H-indazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects. For example, indazole derivatives have been shown to inhibit cell growth at concentrations lower than 1 μM, but higher doses may lead to toxicity in normal cells .
Metabolic Pathways
3-Chloro-1H-indazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways can influence its efficacy and toxicity. For instance, the metabolism of indazole derivatives can lead to the formation of active metabolites that contribute to their biological activity .
Transport and Distribution
The transport and distribution of 3-chloro-1H-indazole-5-carboxylic acid within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can influence its therapeutic effects .
Subcellular Localization
The subcellular localization of 3-chloro-1H-indazole-5-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
3-chloro-2H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-5-3-4(8(12)13)1-2-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKVYMZENPQZMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)

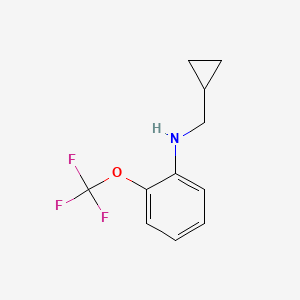
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
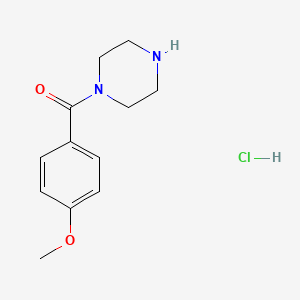

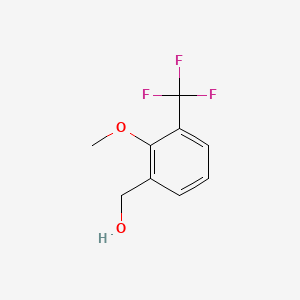

![6-Nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1453389.png)
